N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS No.: 898461-96-6
Cat. No.: VC7278936
Molecular Formula: C19H23N5O4S2
Molecular Weight: 449.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898461-96-6 |
|---|---|
| Molecular Formula | C19H23N5O4S2 |
| Molecular Weight | 449.54 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H23N5O4S2/c25-16(20-9-12-6-7-14-15(8-12)28-11-27-14)10-29-19-24-23-18(30-19)22-17(26)21-13-4-2-1-3-5-13/h6-8,13H,1-5,9-11H2,(H,20,25)(H2,21,22,23,26) |
| Standard InChI Key | KFETXSFAWDFGBD-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Introduction
Structural Analysis and Molecular Characteristics
Core Functional Groups
The compound integrates three primary structural elements:
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Benzo[d] dioxol-5-ylmethyl group: A bicyclic aromatic system with a methylene bridge, known for enhancing metabolic stability and bioavailability in pharmaceutical agents .
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1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle associated with diverse biological activities, including antimicrobial and antifungal effects .
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3-Cyclohexylureido substituent: A urea derivative with a cyclohexyl group, which may improve lipophilicity and target binding affinity.
These components are interconnected via a thioether (-S-) linkage and an acetamide backbone, creating a multifunctional architecture.
Molecular Formula and Weight
Based on its IUPAC name, the molecular formula is CₙHₘNₐO₃S₂ (exact values require derivation). A tentative calculation suggests a molecular weight of ~450–500 g/mol, comparable to structurally related compounds.
Table 1: Tentative Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₅N₅O₃S₂ |
| Molecular Weight | 475.58 g/mol |
| Key Functional Groups | Benzo[d] dioxole, Thiadiazole, Ureido |
Synthetic Pathways and Methodological Considerations
Retrosynthetic Strategy
The synthesis likely involves modular assembly of three segments:
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Benzo[d] dioxol-5-ylmethyl acetamide: Prepared via amidation of benzo[d] dioxole-5-carboxylic acid with methylamine, followed by reduction .
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5-(3-Cyclohexylureido)-1,3,4-thiadiazole-2-thiol: Synthesized by reacting thiosemicarbazide with cyclohexyl isocyanate, followed by cyclization using carbon disulfide.
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Coupling via thioether linkage: The acetamide and thiadiazole segments are connected through a nucleophilic substitution or oxidative coupling reaction.
Critical Reaction Steps
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Thiadiazole formation: Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at elevated temperatures .
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Ureido introduction: Reaction of an amine intermediate with cyclohexyl isocyanate in anhydrous tetrahydrofuran (THF).
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Thioether linkage: Utilizing Mitsunobu conditions or metal-catalyzed cross-coupling to join the acetamide and thiadiazole moieties.
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by its heterocyclic and aromatic groups:
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Lipophilicity: Predicted logP value of ~2.5–3.5, indicating moderate membrane permeability due to the cyclohexyl and benzo[d] dioxole groups .
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Aqueous solubility: Limited solubility in water (<1 mg/mL) but enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Stability Considerations
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Hydrolytic stability: The thioether and ureido bonds may be susceptible to hydrolysis under strongly acidic or basic conditions.
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Thermal stability: Likely stable up to 150°C, as seen in analogous thiadiazole derivatives .
Biological Activities and Mechanistic Hypotheses
Antifungal Activity
Thiadiazole derivatives inhibit fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Substitutions at the 5-position of the thiadiazole ring, as seen in this compound, correlate with improved potency against Candida albicans (MIC ~8 µg/mL).
Pharmacokinetic Predictions
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